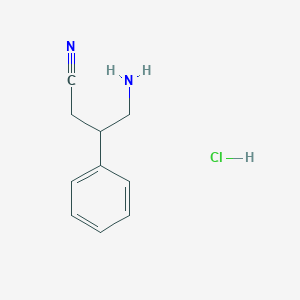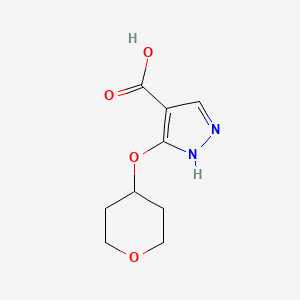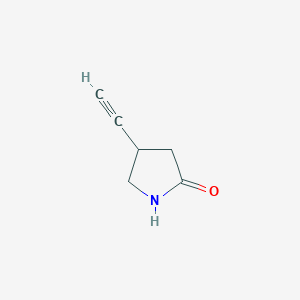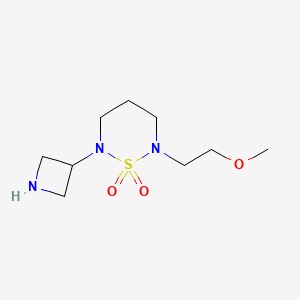
4-Amino-3-phenylbutanenitrile hydrochloride
説明
4-Amino-3-phenylbutanenitrile hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of 3,4-disubstituted aminobutyric acids, including derivatives of 4-amino-3-phenylbutanenitrile hydrochloride, has been explored due to their pharmacological activity. These compounds have been synthesized through methods like acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a direct route to targeted γ-aminobutyric acid hydrochlorides with satisfactory yields (Vasil'eva et al., 2016).
- An improved synthesis method for 4-aminobutanenitrile has been reported, which is relevant for its hydrochloride form, demonstrating the compound's utility as a synthetic intermediate in producing neurological disorder therapeutics (Capon et al., 2020).
Pharmaceutical and Biological Applications
- Derivatives of this compound, like tetrazole-containing derivatives, have been prepared to explore the reactivity of amino and carboxy groups for potential pharmaceutical applications (Putis et al., 2008).
- Ester derivatives based on l-menthol and phenibut (a derivative of this compound) have been synthesized and evaluated for their anticonvulsant activity, indicating the potential for creating therapeutic agents (Nesterkina et al., 2022).
Material Science and Corrosion Inhibition
- The compound has been evaluated for corrosion control applications, showing that derivatives can act as effective corrosion inhibitors in specific mediums, reflecting its versatility beyond biological applications (Bentiss et al., 2009).
Chemical Synthesis and Catalysis
- Research has explored the oxidative cyclization of related compounds into acetonitriles, demonstrating the compound's role in facilitating chemical transformations and synthesis pathways (Aksenov et al., 2022).
生化学分析
Biochemical Properties
4-Amino-3-phenylbutanenitrile hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For example, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, particularly GABA(B) receptors, mimicking the effects of GABA and influencing neurotransmission . This interaction can lead to changes in enzyme activity and protein function, impacting various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect calcium channels and neurotransmitter release, leading to alterations in cell signaling and communication . Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GABA(B) receptors, mimicking the effects of GABA and modulating neurotransmission . It also interacts with voltage-dependent calcium channels, affecting their function and leading to changes in cellular activity. These interactions result in the modulation of enzyme activity, protein function, and gene expression, ultimately influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to tolerance and dependence, requiring higher doses to achieve the same effect . Additionally, withdrawal symptoms have been observed, indicating the compound’s impact on cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have anxiolytic and nootropic effects, improving cognitive function and reducing anxiety . At higher doses, it can lead to adverse effects such as muscle pain, heart arrhythmia, and hallucinations . These dosage-dependent effects highlight the importance of careful dosage management in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through pathways involving dehydrogenative and hydrolytic routes, leading to the formation of intermediate metabolites . These metabolic pathways can influence the compound’s activity and effects on cellular processes, impacting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s bioavailability and overall effectiveness in biochemical and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
4-amino-3-phenylbutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-7-6-10(8-12)9-4-2-1-3-5-9;/h1-5,10H,6,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUJMNZEDZQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)



![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)
![5,8-Dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B1480484.png)



